7-Hydroxynaphthalene-1-carbonitrile
Overview
Description
7-Hydroxynaphthalene-1-carbonitrile is a useful research compound. Its molecular formula is C11H7NO and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 7-Hydroxynaphthalene-1-carbonitrile are Estrogen receptor beta and Nuclear receptor coactivator 1 . These receptors play a crucial role in the regulation of gene expression and are involved in cellular processes such as cell growth and differentiation .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes .
Biochemical Pathways
JNKs are proteins involved in signal transduction processes that can detect, integrate, and amplify various external signals, leading to alterations in gene expression, enzyme activities, and different cellular functions .
Pharmacokinetics
It is suggested that the compound hashigh gastrointestinal absorption and is Blood-Brain Barrier permeant . It is also suggested to be a CYP1A2 inhibitor .
Result of Action
Given its interaction with estrogen receptor beta and nuclear receptor coactivator 1, it may influence cellular processes such as cell growth and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to polycyclic aromatic hydrocarbons, a class of environmental pollutants to which this compound belongs, can occur through ingestion or inhalation . These exposure routes can potentially affect the bioavailability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
It is known that this compound can undergo various reactions to synthesize other heterocyclic compounds
Molecular Mechanism
It is believed that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-hydroxynaphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGWTXRLMHXQKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621978 | |
Record name | 7-Hydroxynaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19307-13-2 | |
Record name | 7-Hydroxynaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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